3-(三氟乙酰基)四氢噻吩-4-酮

描述

Synthesis Analysis

Intramolecular Dieckmann Condensation

The most common method for synthesizing tetrahydro-4H-thiopyran-4-ones involves intramolecular Dieckmann condensation. Starting from 3,3’-thiodipropanoates, this process occurs in the presence of NaOMe, NaH, or other bases. The intermediates formed during this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which undergo hydrolysis and decarboxylation by heating in 10–15% H2SO4. The initial 3,3’-thiodipropanoates can be obtained from 3,3’-thiodipropionic acid or through a reaction of methyl acrylate with sodium hydrosulfide. Additionally, alkylation (arylation, alkenylation) of tetrahydrothiopyrans at the C-3 atom can be performed using corresponding halides in the presence of NaH. Deallyloxycarbonylation can also be achieved using Pd(PPh3)4 in the presence of morpholine .

Addition of Hydrogen Sulfide Derivatives to Divinyl Ketones

Another effective method involves double addition of hydrogen sulfide, hydrosulfide, or sodium sulfide to divinyl ketones. The reactions of divinyl ketones with Na2S in tert-butyl methyl ether medium, in the presence of tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate, result in stereoselective formation of (2R,6S)-2,6-diaryltetrahydro-4H-thiopyran-4-ones. A cyclization using NaSH in carbonate buffer solution (pH 8.9) leads to the formation of (2S,6S)-2,6-diaryl derivatives with high diastereoselectivity .

Molecular Structure Analysis

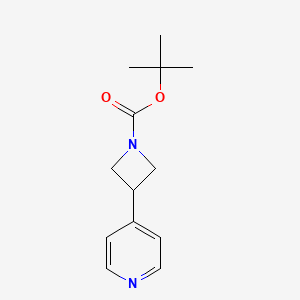

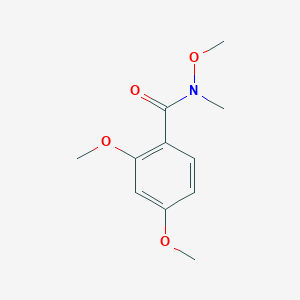

The molecular structure of 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one consists of a tetrahydrothiopyran ring with a trifluoroacetyl group attached. The trifluoroacetyl moiety contributes to its reactivity and properties. The 3D structure can be visualized using molecular modeling tools .

Physical And Chemical Properties Analysis

科学研究应用

合成应用

3-(三氟乙酰基)四氢噻吩-4-酮用于各种合成应用,展示了它在化学反应中的多功能性。Yadav 等人 (2009) 详细介绍了一种三组分偶联程序,以全顺式选择性生成 4-芳基硫代四氢吡喃,表明该化合物可用于在四氢吡喃环上引入硫醇基团。类似地,Shaabani 等人 (2005) 指出,离子液体 1,1,3,3-N,N,N',N'-四甲基胍三氟乙酸酯有效促进了吡喃稠合杂环体系的一锅合成,强调了该化合物在促进高效和快速合成程序中的作用。Lin 等人 (2016) 描述了四核锌簇的三氟乙酸加合物如何催化碳水化合物的全 O-乙酰化和脱 O-乙酰化,展示了该化合物的双重催化能力。这些研究共同突出了该化合物在促进复杂合成反应和在不同化学过程中的催化性能方面的显着作用 (Yadav 等,2009, Shaabani 等,2005, Lin 等,2016)。

环化和环加成反应

该化合物积极参与环化和环加成反应。Sosnovskikh 等人 (2007) 证明 3-(三氟乙酰基)色酮发生杂二烯环加成,产生具有高立体选择性的新型稠合吡喃。Hart 和 Bennett (2003) 报道三氟乙酸有效催化烯醇醚的 Prins 环化,形成四氢吡喃。这些研究强调了该化合物在促进环化反应中的关键作用,有助于合成具有高立体选择性和效率的复杂杂环结构 (Sosnovskikh 等,2007, Hart & Bennett, 2003)。

功能化化合物合成

该化合物还有助于合成功能化化合物。例如,Mamat 等人 (2008) 强调了通过形式 [3+3] 环化合成功能化 3-(三氟甲基)苯酚,从而产生新的功能化二氢吡喃。这突出了该化合物在功能化材料合成中的关键作用,有助于化学库的多样化和新化合物的潜在开发 (Mamat 等,2008)。

属性

IUPAC Name |

3-(2,2,2-trifluoroacetyl)thian-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFIQOLOLYNACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(C1=O)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664352 | |

| Record name | 3-(Trifluoroacetyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one | |

CAS RN |

2064-82-6 | |

| Record name | 3-(Trifluoroacetyl)thian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)

![N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine](/img/structure/B3115023.png)

![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115048.png)

![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)